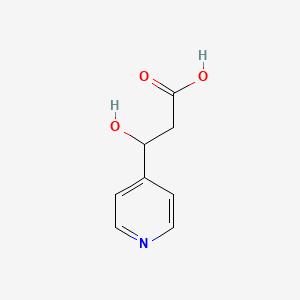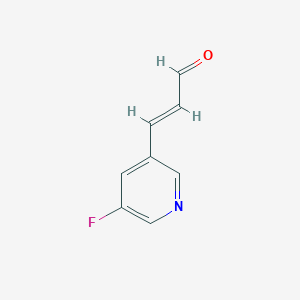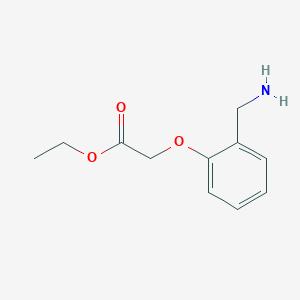![molecular formula C8H16ClNO B13512927 1-Azaspiro[3.5]nonan-7-olhydrochloride CAS No. 2839128-80-0](/img/structure/B13512927.png)
1-Azaspiro[3.5]nonan-7-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[35]nonan-7-olhydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Azaspiro[3.5]nonan-7-olhydrochloride typically involves several steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride to yield N-Boc-7-azaspiro-ol.
Chemical Reactions Analysis
1-Azaspiro[3.5]nonan-7-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-Azaspiro[3.5]nonan-7-olhydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]nonan-7-olhydrochloride involves its interaction with specific molecular targets:
FAAH Inhibition: The compound acts as an inhibitor of FAAH, preventing the breakdown of endocannabinoids.
Molecular Targets: The primary target is FAAH, but it may also interact with other enzymes and receptors involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
1-Azaspiro[3.5]nonan-7-olhydrochloride can be compared with other spirocyclic compounds:
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: This compound has a similar spirocyclic structure but with a methyl group at a different position, leading to different chemical properties and biological activities.
1-Oxa-8-azaspiro[4.5]decane:
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds are used for their analgesic properties and have a different substitution pattern on the spirocyclic core.
Properties
CAS No. |
2839128-80-0 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-7-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-1-3-8(4-2-7)5-6-9-8;/h7,9-10H,1-6H2;1H |
InChI Key |
GCZWOLMZHMQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


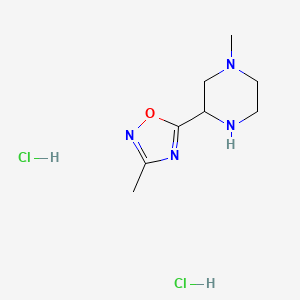
![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
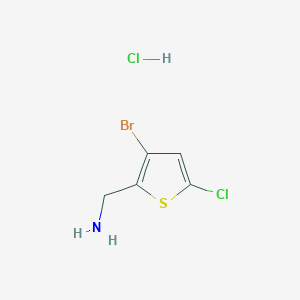
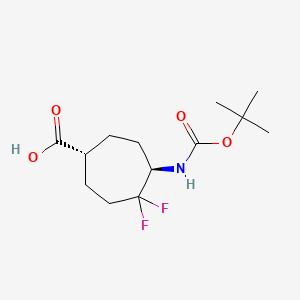

![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
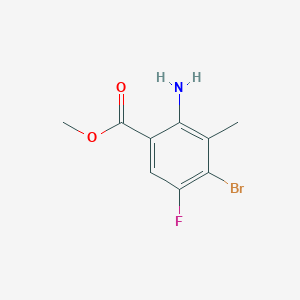
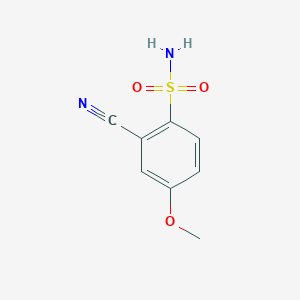
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
